molecular formula C6H7N3O B3283501 2-Amino-1-pyrazin-2-yl-ethanone CAS No. 768354-67-2

2-Amino-1-pyrazin-2-yl-ethanone

Cat. No.: B3283501
CAS No.: 768354-67-2
M. Wt: 137.14
InChI Key: SNRBZNXCGPUZNH-UHFFFAOYSA-N
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Description

2-Amino-1-pyrazin-2-yl-ethanone is an organic compound featuring a pyrazine ring substituted with an amino group and an ethanone moiety. Pyrazine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and material science due to their electronic and steric properties .

Properties

IUPAC Name

2-amino-1-pyrazin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRBZNXCGPUZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-pyrazin-2-yl-ethanone typically involves the reaction of pyrazine derivatives with suitable reagents. One common method includes the condensation of pyrazine-2-carboxylic acid with ethylamine, followed by cyclization and reduction steps . Another approach involves the use of pyrazine-2-carbaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or platinum, can facilitate the cyclization and reduction steps, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-pyrazin-2-yl-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-Amino-1-pyrazin-2-yl-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-pyrazin-2-yl-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can act as an agonist or antagonist at various receptor sites, modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Key Substituents Synthesis Method (Reference) Application/Activity
2-Amino-1-pyrazin-2-yl-ethanone C₆H₆N₃O Amino, pyrazin-2-yl Not specified Presumed intermediate
2-(Methylamino)-1-(pyrazin-2-yl)ethanone C₇H₉N₃O Methylamino, pyrazin-2-yl Not detailed Chemical intermediate
2-[(3-Chloropyrazin-2-yl)amino]-1-(2-naphthyl)ethanone C₁₆H₁₂ClN₃O Chloropyrazine, naphthyl DMSO, oxalyl chloride, Et₃N Intermediate for heterocycles
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone C₁₀H₉N₅O₂S Oxadiazole, pyridine Carbon disulfide, KOH Antimicrobial (MIC: 30.2–43.2 µg/cm³)
2-Acetyl Pyrazine C₆H₆N₂O Acetyl, pyrazine Not specified Flavoring agent (FEMA 3126)
2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone C₈H₁₇N₃O Piperazine, dimethyl Not detailed Pharmaceutical intermediate
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: Chlorine in 2-[(3-chloropyrazin-2-yl)amino]-1-(2-naphthyl)ethanone increases reactivity for nucleophilic substitution, aiding in heterocycle synthesis . Heterocyclic Moieties: The oxadiazole ring in ’s compound enhances antimicrobial activity, likely due to increased hydrogen bonding and lipophilicity . Amino vs. Methylamino: The methylamino group in ’s derivative may reduce polarity compared to the amino group, altering solubility and bioavailability .
  • Biological Activity: The oxadiazole derivative () demonstrates significant antimicrobial activity (MIC: 30.2–43.2 µg/cm³), suggesting that heterocyclic appendages improve bioactivity compared to simpler pyrazine derivatives .

Biological Activity

2-Amino-1-pyrazin-2-yl-ethanone, often encountered in medicinal chemistry, is a heterocyclic compound characterized by a pyrazine ring substituted with an amino group and an ethanone moiety. Its hydrochloride form enhances its solubility, making it suitable for various biological applications. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is C5H6N2OC_5H_6N_2O with a molecular weight of 110.11 g/mol. The structural formula can be represented as follows:

Structure C5H6N2O\text{Structure }\quad \text{C}_5\text{H}_6\text{N}_2\text{O}

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, thus preventing substrate access. This inhibition is crucial for developing therapeutic agents targeting specific enzymes involved in disease pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. This modulation can affect numerous physiological processes, making it a candidate for further investigation in pharmacology.
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) properties play a vital role in determining the efficacy of the compound in biological systems. Studies suggest that understanding these properties can enhance the predictive models for its biological activity .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring. Below is a comparative table highlighting similar compounds:

Compound Name Structure Type Unique Features
2-AminopyrimidinePyrimidine ringDifferent electronic properties due to the pyrimidine structure.
2-AminoquinolineQuinoline ringOffers distinct reactivity patterns compared to pyrazine.
2-AminopyridinePyridine ringVaries in reactivity and applications due to the pyridine structure.

Case Studies and Research Findings

Research studies have focused on the biological implications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Another investigation revealed that it possesses antimicrobial activity against several bacterial strains, indicating its utility in developing new antibiotics.
  • Pharmacological Applications : Ongoing studies are exploring its role as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors involved in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-pyrazin-2-yl-ethanone
Reactant of Route 2
2-Amino-1-pyrazin-2-yl-ethanone

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